ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE
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Overview
Description
Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Coupling reactions: The furan ring is then coupled with the benzoate ester using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Final esterification: The final step involves esterification to form the ethyl benzoate ester under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Carboxylic acids or ketones.
Reduction products: Amines or alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The cyano group and the furan ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Phenyl benzoate
- Ethyl 3-methylhexanoate
Uniqueness
Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is unique due to its combination of a furan ring, a cyano group, and a benzoate ester. This combination imparts specific chemical and biological properties that are not found in simpler esters like ethyl benzoate or phenyl benzoate .
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-2-30-23(29)14-6-8-16(9-7-14)27-22(28)15(13-26)12-17-10-11-20(31-17)18-4-3-5-19(24)21(18)25/h3-12H,2H2,1H3,(H,27,28)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCWQKQNCAIXQE-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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